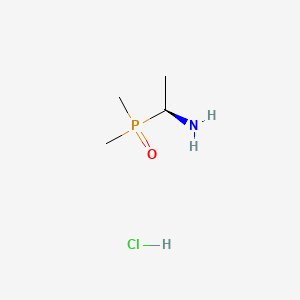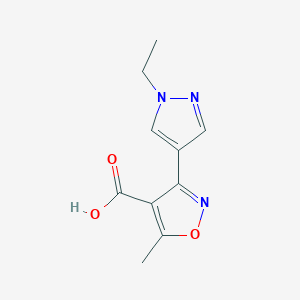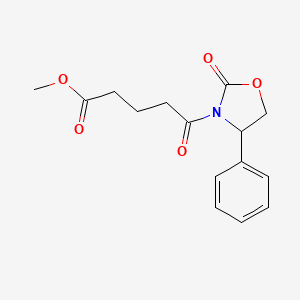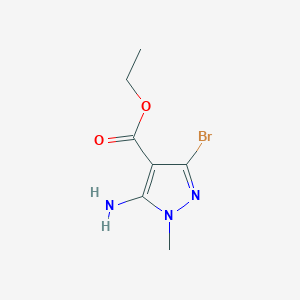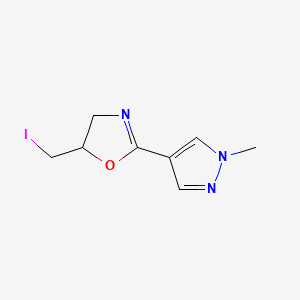
1-Bromo-2,4-difluoro-6-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2,4-difluoro-6-iodobenzene is an aromatic compound characterized by the presence of bromine, fluorine, and iodine substituents on a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-difluoro-6-iodobenzene can be synthesized through a multi-step process involving halogenation reactions. The typical synthetic route includes:
Bromination: Introduction of a bromine atom to the benzene ring.
Fluorination: Addition of fluorine atoms at specific positions.
Iodination: Incorporation of an iodine atom.
Industrial Production Methods: Industrial production often involves the use of halogen exchange reactions and electrophilic aromatic substitution. The reaction conditions typically include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2,4-difluoro-6-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide in polar solvents.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid under controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of phenols or ethers.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,4-difluoro-6-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism by which 1-Bromo-2,4-difluoro-6-iodobenzene exerts its effects involves its reactivity with various molecular targets. The presence of multiple halogen atoms allows for selective interactions with enzymes, proteins, and other biomolecules. The pathways involved often include halogen bonding and electrophilic aromatic substitution.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-2,5-difluoro-4-iodobenzene
- 1-Bromo-2,4-difluoro-5-iodobenzene
- 1-Bromo-4-fluoro-2-iodobenzene
Uniqueness: 1-Bromo-2,4-difluoro-6-iodobenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of bromine, fluorine, and iodine atoms in specific positions allows for selective chemical transformations and applications in various fields.
Eigenschaften
Molekularformel |
C6H2BrF2I |
|---|---|
Molekulargewicht |
318.88 g/mol |
IUPAC-Name |
2-bromo-1,5-difluoro-3-iodobenzene |
InChI |
InChI=1S/C6H2BrF2I/c7-6-4(9)1-3(8)2-5(6)10/h1-2H |
InChI-Schlüssel |
VEVFVTZDCHJPJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)Br)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


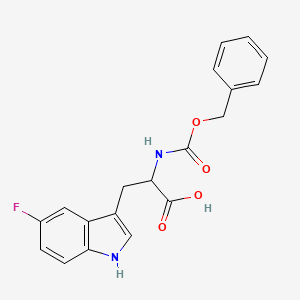
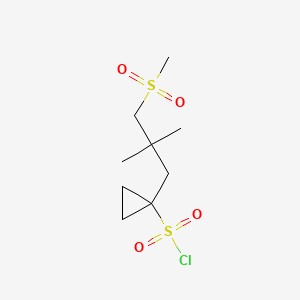
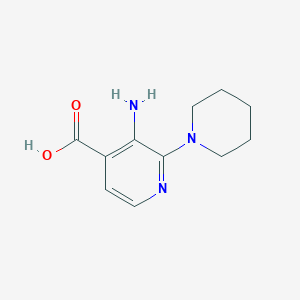

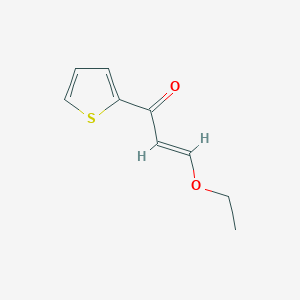
![(R)-7'-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine](/img/structure/B13644233.png)
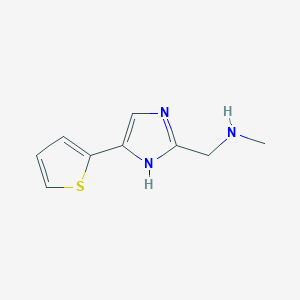
![2',5'-Dimethyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13644243.png)
